3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

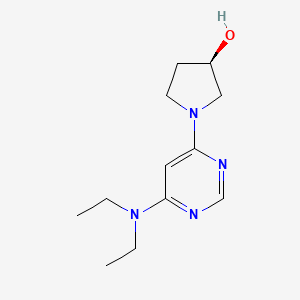

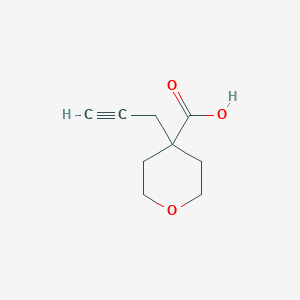

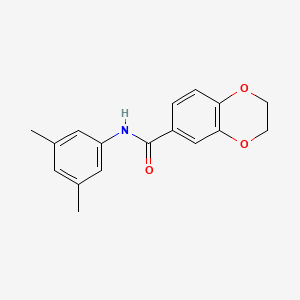

The compound seems to be a derivative of 2,3-dihydro-1H-inden-1-one , which is a fused molecule containing cyclopentanone and a benzene ring . It also appears to have a pyridazine ring, which is a six-membered ring with two nitrogen atoms.

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are methods for synthesizing 2,3-dihydro-1H-inden-1-one derivatives . These methods involve grinding, stirring, and ultrasound irradiation . Another method involves synthesizing 2,3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid .Aplicaciones Científicas De Investigación

Selective D4 Dopamine Receptor Ligands

Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues, closely related to the target compound, has demonstrated high affinities and selectivities for D4 dopamine receptors. Such compounds, particularly those substituted with methoxyphenyl groups, have shown potential in inducing physiological responses like penile erection in vivo, suggesting their applicability in studying dopaminergic mechanisms and possibly in the development of therapeutics for related disorders (Enguehard-Gueiffier et al., 2006).

Acetylcholinesterase Inhibitors

Compounds with pyridazine structures have been designed and synthesized for their acetylcholinesterase inhibitory activity. Structural modifications in these compounds have led to significant findings on how certain substitutions can enhance activity and selectivity, with some derivatives showing enhanced potency and selectivity for human acetylcholinesterase, indicating their potential in therapeutic applications for diseases like Alzheimer's (Contreras et al., 2001).

Anti-fibrotic Drug Candidates

Pyridazine derivatives have been explored for their pharmacokinetics and tissue distribution in the context of novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exhibit anti-metastatic effects. Such studies provide a basis for developing effective oral anti-fibrotic drugs, highlighting the compound's potential in treating fibrosis and related diseases (Kim et al., 2008).

Inhibition of Cardiac Phosphodiesterase

Another area of application includes the development of 6-benzoxazinylpyridazin-3-ones for their potent and selective inhibition of cardiac phosphodiesterase fraction III, demonstrating their potential as long-acting, orally active inotropic vasodilator agents in managing congestive heart failure (Combs et al., 1990).

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-9-14(16-15-10)17-13-8-7-11-4-2-3-5-12(11)13/h2-6,9,13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYCVOMXKBIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)

![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)

![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)